O-Quaterphenyl (CAS 641-96-3), or 1,1':2',1'':2'',1'''-quaterphenyl, is a highly sterically hindered, ortho-linked polyphenyl oligomer. Unlike its linear counterparts, the continuous ortho-linkages force the aromatic rings out of planarity, resulting in a twisted, helical conformation. This structural distortion fundamentally alters its macroscopic properties, yielding a relatively low melting point of 118–119 °C [1] and a high boiling point of approximately 420 °C [2]. For procurement professionals and synthetic chemists, O-Quaterphenyl is primarily valued not as a fluorescent dye, but as a highly soluble, processable precursor for synthesizing complex, non-planar polycyclic aromatic hydrocarbons (PAHs) like tetraphenylenes, and as a critical isomeric standard in the formulation and analysis of high-temperature heat transfer fluids.
Attempting to substitute O-Quaterphenyl with its more common linear analog, p-Quaterphenyl, will result in immediate process failure for most liquid-phase applications. p-Quaterphenyl is a rigid, planar molecule that exhibits extreme crystallinity and is notoriously insoluble in standard organic solvents at room temperature, making it entirely unsuitable for solution-phase synthesis or as a liquid heat transfer component [1]. Furthermore, while smaller ortho-linked analogs like o-terphenyl are highly soluble, they lack the requisite four-ring backbone necessary to undergo double-cyclization into eight-membered tetraphenylene rings [2]. Consequently, O-Quaterphenyl must be specifically procured when a fully soluble, pre-organized four-ring carbon skeleton is required for downstream annulation or specific steric profiling.
The continuous ortho-linkages in O-Quaterphenyl prevent planar alignment, drastically reducing intermolecular stacking forces. As a result, O-Quaterphenyl exhibits a melting point of 118–119 °C[1]. In stark contrast, the linear p-Quaterphenyl packs highly efficiently into crystalline lattices, driving its melting point up to approximately 318 °C. This massive thermal difference dictates handling and processability.
| Evidence Dimension | Melting point and phase transition |
| Target Compound Data | 118–119 °C |
| Comparator Or Baseline | p-Quaterphenyl (~318 °C) |
| Quantified Difference | ~200 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
Enables the use of O-Quaterphenyl in liquid-phase reactions and low-temperature eutectic heat transfer fluid blends where p-Quaterphenyl would precipitate.
In liquid chromatography, retention time for polyphenyls is heavily influenced by the Solvent Accessible Surface Area (SASA). Because O-Quaterphenyl is sterically crowded, its SASA is minimized, causing it to elute significantly earlier than its more extended isomers. On C18 and phenyl-hexyl stationary phases, O-Quaterphenyl achieves baseline resolution well before m,m'-quaterphenyl and p,p'-quaterphenyl [1].
| Evidence Dimension | Solvent Accessible Surface Area (SASA) and HPLC retention |
| Target Compound Data | Rapid elution due to low SASA from ortho-crowding |
| Comparator Or Baseline | m,m'-quaterphenyl and p,p'-quaterphenyl (elute significantly later) |
| Quantified Difference | Baseline resolution achieved minutes earlier than meta/para isomers |
| Conditions | HPLC gradient elution (80% to 100% methanol) with UV detection at 280 nm |
Provides a critical, early-eluting analytical benchmark for resolving complex industrial polyphenyl mixtures.
The twisted ground state of O-Quaterphenyl leads to unique photophysical behavior upon excitation. While p-Quaterphenyl is highly fluorescent with a relatively small Stokes shift of ~75 nm, O-Quaterphenyl undergoes a massive geometric distortion in the excited state, resulting in a Stokes shift of 148 nm and a high degree of self-quenching[1].
| Evidence Dimension | Stokes shift (nm) |
| Target Compound Data | 148 nm |
| Comparator Or Baseline | p-Quaterphenyl (~75 nm) |
| Quantified Difference | 73 nm increase in Stokes shift |
| Conditions | Photophysical emission scanning in solution |
Indicates a massive geometric relaxation in the excited state, making it ideal for studying non-radiative decay and self-quenching pathways rather than acting as a simple fluorophore.
For the synthesis of eight-membered tetraphenylene rings, the precursor must possess a pre-organized four-ring structure. O-Quaterphenyl provides this exact 1,1':2',1'':2'',1'''-tetraphenyl backbone, allowing for successful double-cyclization. Smaller analogs like o-terphenyl can only yield six-membered triphenylene cores, while linear p-quaterphenyl cannot undergo intramolecular annulation at all [1].
| Evidence Dimension | Backbone suitability for intramolecular annulation |
| Target Compound Data | Provides the 1,1':2',1'':2'',1'''-tetraphenyl backbone for 8-membered ring cyclization |
| Comparator Or Baseline | o-Terphenyl (yields only 6-membered triphenylene cores) |
| Quantified Difference | Enables formation of an 8-membered central ring vs a 6-membered central ring |
| Conditions | Scholl reaction or Palladium-catalyzed double-Suzuki–Miyaura coupling |
Dictates procurement for advanced materials research focused on twisted nanographenes and chiral aromatic architectures.
O-Quaterphenyl is the direct structural precursor for synthesizing tetraphenylene derivatives. Its pre-organized, twisted conformation allows for targeted intramolecular dehydrogenative coupling (Scholl-type reactions) or transition-metal-catalyzed annulations to form eight-membered central rings, which is structurally impossible with terphenyls or linear quaterphenyls [1].
Industrial HTFs produced via benzene pyrolysis contain complex mixtures of polyphenyl isomers. O-Quaterphenyl is procured as a reference standard for HPLC and GC analysis because its sterically crowded structure and low Solvent Accessible Surface Area (SASA) cause it to elute distinctively early compared to meta- and para-linked quaterphenyls, enabling accurate quantification of fluid degradation and composition [2].
Due to its low melting point (118–119 °C) relative to its high molecular weight and boiling point (~420 °C), O-Quaterphenyl is utilized in the research and formulation of specialized organic heat transfer fluids. Its inability to pack efficiently prevents crystallization, maintaining fluidity at temperatures where linear polyphenyls would solidify[2].